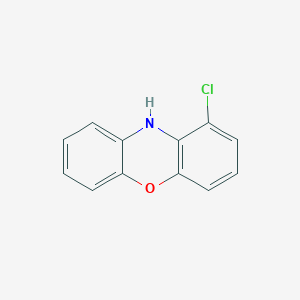
1-chloro-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-10H-phenoxazine is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines, including this compound, exhibit various biological properties such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic activities .
Preparation Methods
The synthesis of 1-chloro-10H-phenoxazine typically involves the condensation of 2-aminophenol with chlorinated quinones or other chlorinated aromatic compounds. One common method is the Mizoroki-Heck arylation, where 7-chloro-5,8-quinolinequinone reacts with 2-aminophenol in the presence of sodium acetate . Industrial production methods often involve high-temperature reactions with polar protic solvents to achieve the desired product .
Chemical Reactions Analysis
1-Chloro-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the phenoxazine ring. Common reagents used in these reactions include sodium acetate, iodine, and diphenyl ether Major products formed from these reactions include aza-fused phenoxazine molecules and other substituted phenoxazines.
Scientific Research Applications
1-Chloro-10H-phenoxazine has numerous applications in scientific research:
Chemistry: Used as a photoredox catalyst and in dye-sensitized solar cells.
Biology: Exhibits antioxidant, antidiabetic, antimalarial, and anti-inflammatory properties.
Medicine: Acts as an antibiotic and anticancer agent, with applications in chemotherapy.
Industry: Utilized in the production of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-chloro-10H-phenoxazine involves its interaction with various molecular targets and pathways. It acts as a multidrug resistance modulator in cancerous cells and exhibits antimalarial activity against Plasmodium falciparum . Further research is needed to fully elucidate its mechanism of action, especially in the context of its biological activities .
Comparison with Similar Compounds
1-Chloro-10H-phenoxazine is closely related to other phenoxazine derivatives and phenothiazines. Phenothiazines, such as perphenazine, share similar structural features but differ in their pharmacological properties . Phenazines, another related class of compounds, exhibit a wide range of biological activities, including antimicrobial and antitumor properties . The uniqueness of this compound lies in its specific applications in material science and its diverse biological activities .
Similar Compounds
- Phenothiazine
- Phenazine
- Actinomycin D (contains a phenoxazine moiety)
Properties
Molecular Formula |
C12H8ClNO |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
1-chloro-10H-phenoxazine |
InChI |
InChI=1S/C12H8ClNO/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H |
InChI Key |
ZFNHVQFLFYDPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


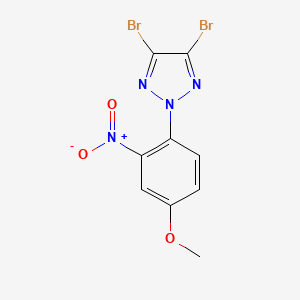
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
![3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13695396.png)
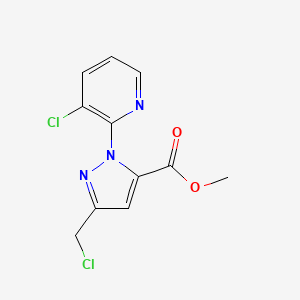
![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
![6-Bromo-3-chloronaphtho[2,3-d]isoxazole](/img/structure/B13695413.png)
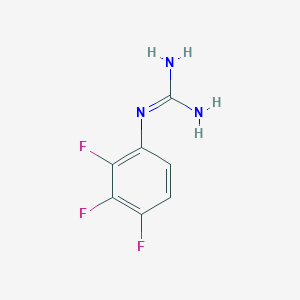
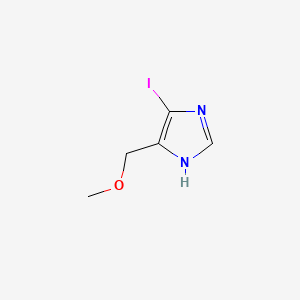




![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)

